molecular formula C21H25N5O B6508498 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide CAS No. 894068-83-8

3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide

Numéro de catalogue: B6508498
Numéro CAS: 894068-83-8
Poids moléculaire: 363.5 g/mol
Clé InChI: JISZTHYOZAURRP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure recognized in medicinal chemistry for its potential in kinase inhibition . This compound is designed for research applications in oncology and cell biology, particularly for investigating the mechanisms of cancer cell proliferation and survival. Compounds within this chemical class have been explored as potent dual inhibitors of key oncogenic kinases, such as c-Met and Pim-1 . The inhibition of these kinase targets can disrupt critical intracellular signaling pathways, including PI3K/AKT/mTOR, which is frequently dysregulated in cancers and controls processes like cell metabolism, growth, and apoptosis . In vitro, such inhibitors have demonstrated the ability to induce cell cycle arrest (e.g., in the S-phase) and significantly promote apoptosis in cancer cell lines . Researchers can utilize this compound as a chemical tool to further elucidate the roles of c-Met, Pim-1, and related pathways in disease models. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Propriétés

IUPAC Name

3-cyclohexyl-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-15-23-24-20-13-12-19(25-26(15)20)17-8-10-18(11-9-17)22-21(27)14-7-16-5-3-2-4-6-16/h8-13,16H,2-7,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISZTHYOZAURRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analog: N-Methyl-N-[3-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Phenyl]Acetamide (C1632/Lin28-1632)

Key Structural Differences :

  • Position of Phenyl Substitution : The target compound has a para-substituted phenyl group, whereas C1632 is meta-substituted. This positional difference may alter binding orientation in target proteins.
  • Side Chain: The target compound uses a cyclohexyl-propanamide chain, compared to C1632’s methyl-acetamide group.

Pharmacological Profile of C1632 :

  • Mechanism : Inhibits LIN28/let-7 interaction, rescuing let-7 tumor suppressor miRNA function, leading to CSC differentiation and reduced tumorsphere formation .
  • Efficacy : Downregulates PD-L1 and inhibits tumor growth in vitro and in vivo .
  • Synthesis : Prepared via coupling reactions using caesium carbonate and DMF, characterized by NMR and mass spectrometry .

Inference for Target Compound :
The cyclohexyl-propanamide chain may enhance target engagement through hydrophobic interactions, while the para-substituted phenyl could improve steric compatibility with LIN28 or related proteins. However, reduced polarity might limit bioavailability compared to C1632.

Intermediate Analog: 4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Aniline

Structural Comparison :

  • Lacks the propanamide and cyclohexyl groups, serving as a precursor for triazolopyridazine derivatives.
  • The aniline group enables further functionalization (e.g., amide coupling) to generate bioactive molecules .

Relevance : Highlights the importance of the triazolopyridazine core in scaffold design for cancer therapeutics.

Heterocyclic Variant: N-Cyclohexyl-3-[6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)[1,2,4]Triazolo[4,3-b]Pyridazin-3-Yl]Propanamide

Structural Comparison :

  • Replaces the phenyl group with a pyrazole-substituted triazolopyridazine.
  • Retains the cyclohexyl-propanamide chain, suggesting a focus on optimizing hydrophobic interactions.

Additional Triazolopyridazine Derivatives

These modifications contrast with the target compound’s lipophilic design, underscoring the versatility of the triazolopyridazine scaffold in medicinal chemistry.

Méthodes De Préparation

Synthesis of the Triazolo-Pyridazine Core

The triazolo[4,3-b]pyridazine moiety is central to the target compound. Modern approaches leverage iodobenzene diacetate (IBD) -mediated oxidative cyclization under solvent-free conditions. In a representative protocol :

  • 3,6-Dihydrazinopyridazine reacts with 3-methyl-1H-pyrazole-4-carbaldehyde in a one-pot, three-component reaction.

  • Grinding the reactants with IBD induces oxidative cyclization, forming the 3-methyl- triazolo[4,3-b]pyridazine scaffold.

This method achieves yields of 54–68% while avoiding toxic solvents . Key advantages include:

  • Regioselectivity : IBD promotes cyclization at the 6-position of pyridazine, critical for subsequent functionalization.

  • Scalability : Reactions proceed at room temperature with minimal purification.

Table 1: Optimization of Triazolo-Pyridazine Synthesis

Aldehyde ComponentOxidantTime (h)Yield (%)
3-Methylpyrazole-4-carbaldehydeIBD1.368
4-MethylbenzaldehydeIBD1.561
FurfuralIBD1.754

Functionalization of the Phenyl Group

The 4-aminophenyl substituent is introduced via Ullmann coupling or Buchwald-Hartwig amination . A two-step sequence is commonly employed:

  • Palladium-Catalyzed Coupling :

    • React 6-chloro-3-methyl- triazolo[4,3-b]pyridazine with 4-aminophenylboronic acid under Suzuki-Miyaura conditions .

    • Typical conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h.

  • Amide Bond Formation :

    • Treat the resulting 4-(3-methyl-[1,2,] triazolo[4,3-b]pyridazin-6-yl)aniline with 3-cyclohexylpropanoyl chloride in THF using Et₃N as a base.

    • Yields range from 72–85% after recrystallization .

Critical Considerations :

  • Protection-Deprotection : The aniline group requires protection (e.g., Boc) during coupling to prevent side reactions.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.

Integrated Multi-Step Approaches

A convergent synthesis route minimizes side reactions and improves overall yield:

Step 1: Triazolo-Pyridazine Synthesis

  • As described in Section 1.

Step 2: Propanamide Side Chain Preparation

  • 3-Cyclohexylpropanoic AcidAcid Chloride : React with oxalyl chloride (1.2 eq) in DCM (0°C, 2 h).

Step 3: Coupling and Deprotection

  • Combine the triazolo-pyridazine-aniline intermediate with the acid chloride in THF, followed by Boc deprotection using TFA/DCM (1:1).

Table 2: Yield Comparison Across Synthetic Routes

RouteTotal StepsOverall Yield (%)Key Advantage
Convergent Synthesis542High purity
Linear Synthesis728Simplified intermediate isolation

Green Chemistry and Solvent-Free Methods

Emerging protocols prioritize sustainability:

  • Mechanochemical Grinding : Replaces solvent-based reactions, reducing waste .

  • IBD as Oxidant : Avoids heavy metals (e.g., Pb(OAc)₄), aligning with green chemistry principles .

Characterization and Quality Control

Final product validation employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm).

  • HPLC-MS : Verifies purity (>97%) and molecular ion peak ([M+H]⁺ = 363.5) .

Q & A

Q. What are the key synthetic steps and reaction conditions required to synthesize 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of triazolo-pyridazine cores and subsequent coupling with propanamide derivatives. Key steps include:
  • Cyclocondensation : Formation of the triazolo-pyridazine core under reflux conditions using solvents like ethanol or DMF .
  • Amide Coupling : Reaction of the activated intermediate (e.g., acid chloride) with cyclohexylamine derivatives under inert atmospheres (N₂ or Ar) .
  • Purification : Column chromatography or recrystallization to isolate the final product (>95% purity) .
  • Critical Parameters : Temperature control (60–100°C), solvent selection (polar aprotic solvents for coupling), and catalyst optimization (e.g., HATU for amide bond formation) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
Technique Purpose Key Observations
¹H/¹³C NMR Confirm bond connectivity and substituent positionsPeaks for cyclohexyl (δ 1.0–2.0 ppm) and triazolo-pyridazine aromatic protons (δ 7.5–8.5 ppm) .
HPLC Assess purity (>98% purity threshold)Retention time matching reference standards; absence of secondary peaks .
HRMS Verify molecular formulaExact mass matching [M+H]⁺ or [M–H]⁻ ions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
  • Emergency Measures : Immediate rinsing with water for eye/skin exposure (15+ minutes); consult poison control for ingestion .
  • Storage : In airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading. For example, DMF improves solubility of aromatic intermediates compared to THF .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps (e.g., slow amide coupling) .
  • Scale-Up Adjustments : Replace column chromatography with recrystallization for cost-effective purification at >100g scale .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
  • Data Normalization : Adjust for batch variability (e.g., cell passage number, solvent DMSO concentration) .

Q. What computational strategies predict the compound’s biological targets and binding modes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on the triazolo-pyridazine core’s π-π stacking with aromatic residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100ns trajectories (e.g., RMSD <2Å indicates stable binding) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., cyclohexyl hydrophobicity) with IC₅₀ values .

Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to pH 1–13 buffers at 40°C for 48h. Monitor degradation via HPLC:
Condition Degradation Products Stability Rank
pH 1 (HCl)Hydrolyzed amide bondsLow (t₁/₂ = 12h)
pH 7.4 (PBS)Minimal degradationHigh (t₁/₂ >72h)
pH 13 (NaOH)Ring-opening of triazoloModerate (t₁/₂ = 24h)
.

Q. What structural analogs are critical for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core Modifications : Replace cyclohexyl with adamantyl (increased lipophilicity) or phenyl (reduced steric hindrance) .
  • Substituent Effects : Compare methyl vs. ethyl groups on the triazolo ring for enzymatic selectivity .
  • Bioisosteres : Substitute propanamide with sulfonamide to enhance metabolic stability .

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